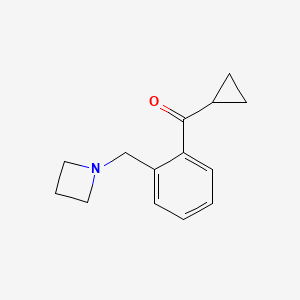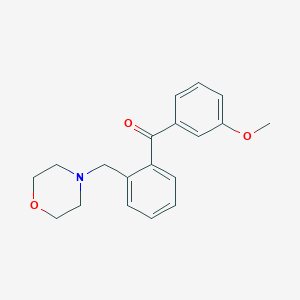
2-(Azetidinomethyl)phenyl cyclopropyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidinomethyl)phenyl cyclopropyl ketone is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is primarily used for experimental and research purposes . The compound features a cyclopropyl ketone group attached to a phenyl ring, which is further substituted with an azetidinomethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing aromatic ketones, including 2-(Azetidinomethyl)phenyl cyclopropyl ketone, is the Friedel–Crafts acylation reaction The reaction is typically carried out at elevated temperatures (around 70°C) and can be optimized using deep eutectic solvents (DES) like choline chloride-zinc chloride ([ChCl][ZnCl2]2) to enhance yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of Friedel–Crafts acylation can be scaled up for industrial applications, utilizing continuous flow reactors and optimized reaction conditions to achieve higher efficiency and yield.
化学反応の分析
Types of Reactions
2-(Azetidinomethyl)phenyl cyclopropyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(Azetidinomethyl)phenyl cyclopropyl ketone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 2-(Azetidinomethyl)phenyl cyclopropyl ketone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group can enhance binding affinity to specific targets, while the cyclopropyl ketone moiety can participate in various chemical reactions, influencing the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Pyrrolidinomethyl)phenyl cyclopropyl ketone
- 2-(Piperidinomethyl)phenyl cyclopropyl ketone
- 2-(Morpholinomethyl)phenyl cyclopropyl ketone
Uniqueness
2-(Azetidinomethyl)phenyl cyclopropyl ketone is unique due to the presence of the azetidinomethyl group, which can confer distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.
特性
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(11-6-7-11)13-5-2-1-4-12(13)10-15-8-3-9-15/h1-2,4-5,11H,3,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFSRRJXEAMNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643733 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-41-4 |
Source


|
| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327227.png)
![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)
![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)











